REACTION_CXSMILES
|
B.O1CCCC1.[CH3:7][C:8]1[S:12][C:11]([CH2:13][CH2:14][O:15][CH2:16][C:17]([NH2:19])=O)=[CH:10][CH:9]=1.CO>O1CCCC1>[CH3:7][C:8]1[S:12][C:11]([CH2:13][CH2:14][O:15][CH2:16][CH2:17][NH2:19])=[CH:10][CH:9]=1 |f:0.1|
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Name
|
|
Quantity
|
21.7 mL
|
Type
|
reactant
|
Smiles
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B.O1CCCC1
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Name
|
product
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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CC1=CC=C(S1)CCOCC(=O)N
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Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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10 mL
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Type
|
reactant
|
Smiles
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CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The reaction was heated
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Type
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TEMPERATURE
|
Details
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at reflux under an inert atmosphere for 5 hours
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Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
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Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
DISSOLUTION
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Details
|
the residue dissolved in methanol (100 ml) to which
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Type
|
ADDITION
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Details
|
was added concentrated hydrochloric acid (sg. 1.18, 0.45 ml)
|
Type
|
TEMPERATURE
|
Details
|
This solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (dichloromethane: 5% methanol as eluant)
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Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(S1)CCOCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.916 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |